![molecular formula C10H13NO B049001 Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) CAS No. 118718-53-9](/img/structure/B49001.png)
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI), also known as CPT, is a chemical compound that belongs to the class of pyrroles. It is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In
作用机制
The mechanism of action of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) is not fully understood. However, studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA, which may contribute to its potential anticancer properties.
生化和生理效应
Studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various biochemical and physiological effects. In vitro studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses antimicrobial and antifungal properties. In vivo studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses anti-inflammatory properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to possess potential anticancer properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA.
实验室实验的优点和局限性
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various advantages and limitations for lab experiments. One advantage is its potential use as a building block for the synthesis of various organic compounds. Another advantage is its potential use in the treatment of various diseases. One limitation is its low yield through various synthesis methods. Another limitation is the lack of understanding of its mechanism of action.
未来方向
There are various future directions for the study of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). One direction is the investigation of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). Additionally, further studies are needed to optimize the synthesis method of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) to increase its yield.
合成方法
The synthesis of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) can be achieved through various methods, including the reaction of 3-methylcyclopentanone with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 3-methylcyclopentanone with diethyl malonate in the presence of sodium ethoxide. Another method involves the reaction of 3-methylcyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The yield of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) through these methods ranges from 30-70%.
科学研究应用
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been widely studied for its potential applications in various fields of science. In chemistry, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been used as a building block for the synthesis of various organic compounds. In biology, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential anticancer properties. In medicine, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
118718-53-9 |
|---|---|
产品名称 |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(3-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-6-11(8(2)12)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChI 键 |
YJXOAYQTLQLQTH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=C1CCC2)C(=O)C |
规范 SMILES |
CC1=CN(C2=C1CCC2)C(=O)C |
同义词 |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



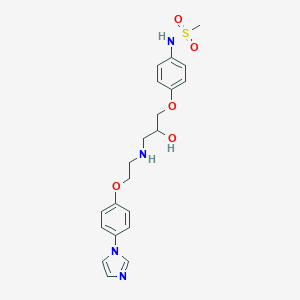
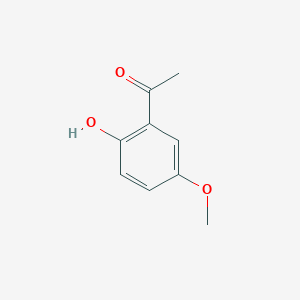
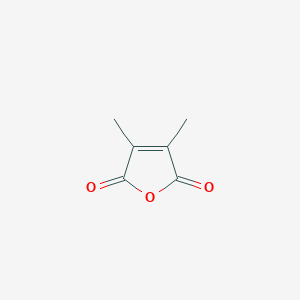
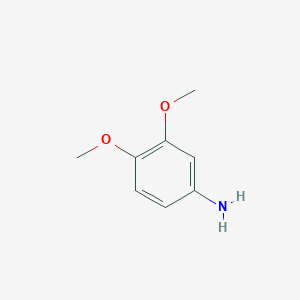
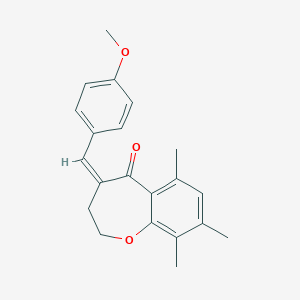
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

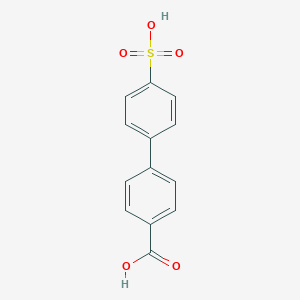
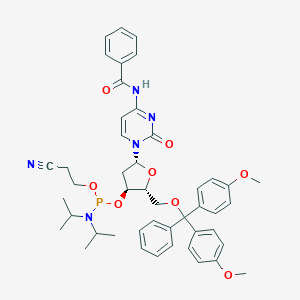

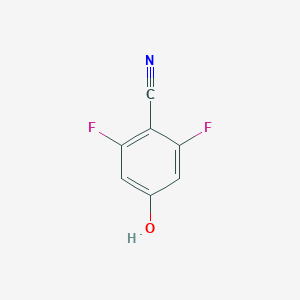
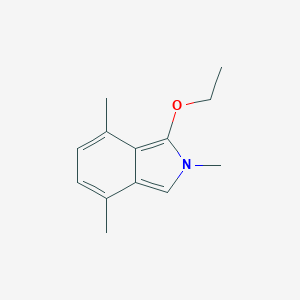
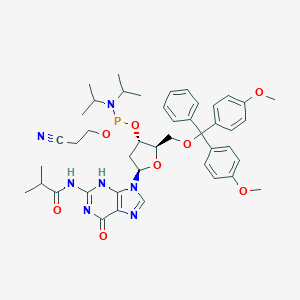
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)